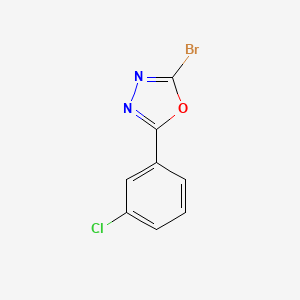

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and chlorine atoms in the phenyl ring enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Reaction Conditions:

Reagents: 3-chlorobenzohydrazide, bromine, sodium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 2 undergoes nucleophilic substitution under transition-metal catalysis, enabling the introduction of diverse functional groups.

Key Reactions:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

Example :

Yield : 72–85% under optimized conditions . -

Buchwald-Hartwig Amination : Reacts with primary/secondary amines using Pd₂(dba)₃ and Xantphos to produce N-aryl oxadiazoles.

Conditions : 80–100°C, toluene, 12–18 hours .

Table 1: Substitution Reactions

Ring-Opening and Functionalization

The oxadiazole ring can undergo cleavage under specific conditions, enabling further derivatization:

-

Acid-Catalyzed Hydrolysis : Reacts with concentrated HCl at reflux to yield 3-chlorobenzohydrazide and brominated byproducts .

-

Reductive Ring Opening : Treatment with LiAlH₄ in THF produces a diamino intermediate, which can be acylated or alkylated .

Cross-Coupling Reactions

The compound participates in Ullmann-type couplings to form carbon-heteroatom bonds:

-

C–O Bond Formation : Reacts with phenols using CuI/1,10-phenanthroline in DMSO at 120°C to generate aryl ether derivatives .

-

C–S Bond Formation : Couples with thiols under Cu catalysis, yielding thioether-linked oxadiazoles .

Halogen Exchange Reactions

The bromine atom can be replaced via halogen-exchange reactions:

-

Finkelstein Reaction : Treatment with NaI in acetone substitutes bromine with iodine, forming 2-iodo-5-(3-chlorophenyl)-1,3,4-oxadiazole .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of antimicrobial activity. Specifically, derivatives of 2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole have been investigated for their potential as antibacterial and antifungal agents. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like gentamicin .

Anticancer Potential

The compound has also been studied for its anticancer properties. The oxadiazole moiety is known to interact with various biological targets, leading to cytotoxic effects on cancer cells. In vitro studies have revealed that certain derivatives exhibit significant inhibitory activity against multiple cancer cell lines. For example, compounds derived from 1,3,4-oxadiazole have shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 1.18 ± 0.14 | |

| Compound B | K-562 (Leukemia) | 10^-4 M | |

| Compound C | T-47D (Breast) | 90.47% inhibition |

Material Science

Organic Semiconductors

In material science, this compound is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaic devices. The incorporation of halogens such as bromine and chlorine enhances the compound's electron transport capabilities .

Biological Studies

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can inhibit key enzymes or bind to receptors that modulate cellular pathways. This specificity is attributed to the unique structure of the compound which allows for targeted interactions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Paruch et al. (2020) synthesized a series of derivatives based on the oxadiazole framework and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most promising compounds showed MIC values significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity Evaluation

Zheng et al. (2023) explored the anticancer potential of novel derivatives containing the oxadiazole moiety against gastric cancer cell lines. Their findings indicated that certain compounds exhibited potent telomerase inhibitory activity, suggesting a mechanism for their anticancer effects .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors, modulating their activity.

Cellular Pathways: Interference with cellular signaling pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds such as:

2-Bromo-5-phenyl-1,3,4-oxadiazole: Lacks the chlorine atom, leading to different reactivity and biological activity.

2-Chloro-5-(3-bromophenyl)-1,3,4-oxadiazole: The positions of bromine and chlorine are reversed, affecting its chemical properties.

5-(3-Chlorophenyl)-1,3,4-oxadiazole: Lacks the bromine atom, resulting in different chemical behavior and applications.

Uniqueness:

- The combination of bromine and chlorine atoms in this compound provides unique reactivity and potential for diverse chemical transformations.

- Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields.

Biologische Aktivität

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in cancer treatment, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₈H₄BrClN₂O

- SMILES : C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br

- InChI : InChI=1S/C8H4BrClN2O/c9-6-3-1-5(10)2-4-7(6)12-11-8(12)13/h1-4H

Anticancer Activity

The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this class can inhibit various cancer cell lines through multiple mechanisms:

- Mechanisms of Action :

- Inhibition of thymidylate synthase and histone deacetylases (HDACs).

- Induction of apoptosis in cancer cells.

- Targeting telomerase activity, which is crucial for cancer cell proliferation.

Case Studies :

- A study evaluated several oxadiazole derivatives for their anticancer activity against a panel of 58 cell lines from different cancer types. Among them, compounds with oxadiazole rings exhibited IC₅₀ values as low as 0.67 µM against prostate cancer cell lines (PC-3) and 0.80 µM against colon cancer cell lines (HCT-116) .

- Another study found that specific derivatives showed up to 96% growth inhibition in CNS and renal cancer cell lines at a concentration of .

| Compound Name | Cell Line Tested | IC₅₀ (µM) | % Inhibition |

|---|---|---|---|

| Compound A | PC-3 | 0.67 | 90.47 |

| Compound B | HCT-116 | 0.80 | 81.58 |

| Compound C | UO-31 | N/A | 95.70 |

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives possess significant antimicrobial properties:

- Mechanisms :

- Inhibition of bacterial protein synthesis through trans-translation pathways.

- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Studies :

- Compounds derived from the oxadiazole structure have shown strong bactericidal activity against various pathogens, including Mycobacterium tuberculosis and Helicobacter pylori, with minimal side effects on human cells .

- High-throughput screening identified new oxadiazoles with enhanced antimicrobial activities compared to existing antibiotics .

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| KKL-35 | E. coli | Strong bactericidal |

| CT1 Series | Various Gram-positive | Higher than KKL-35 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been reported to exhibit:

Eigenschaften

IUPAC Name |

2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZRAIDZKZAHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.